
(-)-3-Methoxy Butorphanol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3-Methoxy Butorphanol-d6: is a deuterated analog of Butorphanol, a synthetic opioid analgesic. This compound is often used in research settings to study the pharmacokinetics and pharmacodynamics of Butorphanol, as the deuterium atoms can help trace the metabolic pathways and interactions within biological systems .
Preparation Methods
The synthesis of (-)-3-Methoxy Butorphanol-d6 involves the incorporation of deuterium atoms into the Butorphanol molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial production methods for this compound are typically carried out under controlled conditions to ensure the purity and consistency of the product. This may involve the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
(-)-3-Methoxy Butorphanol-d6: undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace functional groups with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can yield ketones, while reduction can yield alcohols .
Scientific Research Applications
(-)-3-Methoxy Butorphanol-d6: has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms allow researchers to trace the metabolic pathways of Butorphanol in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Pharmacodynamic Studies: Researchers can study the interactions of Butorphanol with its molecular targets, such as opioid receptors, to understand its mechanism of action and therapeutic effects.
Analytical Chemistry: The compound can be used as an internal standard in mass spectrometry to quantify the concentration of Butorphanol in biological samples.
Drug Development: Insights gained from studying This compound can aid in the development of new opioid analgesics with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (-)-3-Methoxy Butorphanol-d6 is similar to that of Butorphanol. It acts as a partial agonist at the mu-opioid receptors and an antagonist at the kappa-opioid receptors. This dual action results in analgesic effects with a lower risk of respiratory depression compared to full agonists. The deuterium atoms do not significantly alter the pharmacological activity but help in tracing the compound’s interactions within the body .
Comparison with Similar Compounds
(-)-3-Methoxy Butorphanol-d6: can be compared with other deuterated and non-deuterated opioid analgesics, such as:
Butorphanol: The non-deuterated form, which has similar pharmacological properties but lacks the tracing capabilities provided by deuterium atoms.
Deuterated Morphine: Another deuterated opioid used in research to study the pharmacokinetics and pharmacodynamics of morphine.
Deuterated Fentanyl: A deuterated analog of fentanyl used in similar research applications.
The uniqueness of This compound lies in its specific structure and the presence of deuterium atoms, which provide valuable insights into the metabolic and pharmacological properties of Butorphanol .
Properties
CAS No. |
1329610-46-9 |
|---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
347.532 |
InChI |
InChI=1S/C22H31NO2/c1-25-18-8-7-17-13-20-22(24)10-3-2-9-21(22,19(17)14-18)11-12-23(20)15-16-5-4-6-16/h7-8,14,16,20,24H,2-6,9-13,15H2,1H3/t20-,21+,22-/m1/s1/i2D2,3D2,9D2 |
InChI Key |
DTVODKGBEXBXFW-NTLZGNKYSA-N |
SMILES |
COC1=CC2=C(CC3C4(C2(CCCC4)CCN3CC5CCC5)O)C=C1 |
Synonyms |
(-)-N-Cyclobutylmethyl-14β-hydroxy-3-methoxymorphinan-d6; 17-(Cyclobutylmethyl)-3-methoxy-morphinan-14-ol-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


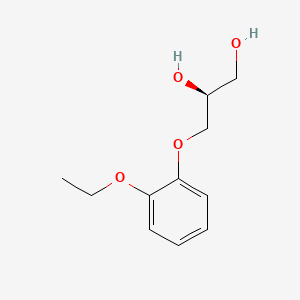
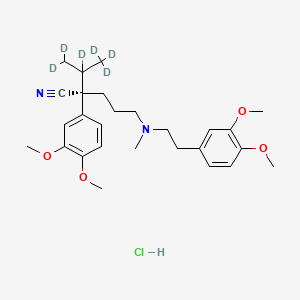
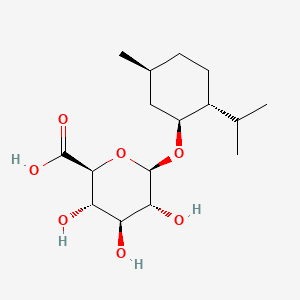
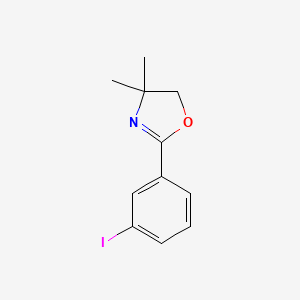
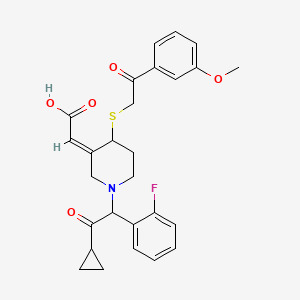
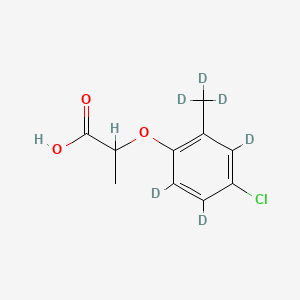
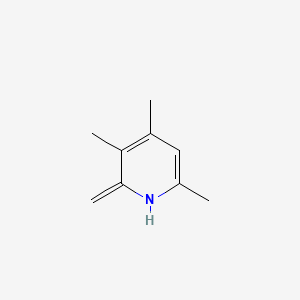
![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)
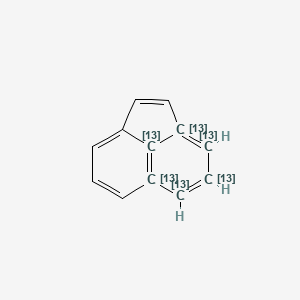
![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)

